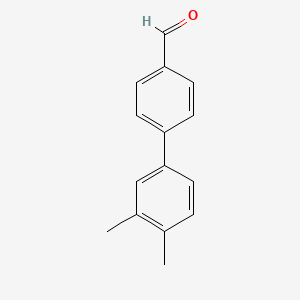

4-(3,4-Dimethylphenyl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3,4-dimethylphenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-11-3-6-15(9-12(11)2)14-7-4-13(10-16)5-8-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWBMHVOMCSIWCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=C(C=C2)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374382 | |

| Record name | 4-(3,4-dimethylphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343604-05-7 | |

| Record name | 4-(3,4-dimethylphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 3,4 Dimethylphenyl Benzaldehyde

Directed Aromatic Formylation Strategies

Directed aromatic formylation encompasses methods that introduce a formyl group (-CHO) to a specific position on an aromatic ring. These strategies are crucial for constructing complex molecules like 4-(3,4-dimethylphenyl)benzaldehyde from simpler precursors. Two prominent approaches are low-temperature carbonylation of the parent arene, 3,4-dimethylbiphenyl (B1359905), and the formylation of a halogenated derivative via a Grignard reagent.

Low-Temperature Carbonylation of Substituted Arenes

Low-temperature carbonylation represents a direct and atom-economical approach to aldehyde synthesis. This method involves the reaction of a substituted arene with carbon monoxide (CO) in the presence of a catalyst. For the synthesis of this compound, the starting material would be 3,4-dimethylbiphenyl. The reaction introduces a formyl group directly onto the phenyl ring. Palladium-catalyzed carbonylation reactions of aryl halides are well-established, often proceeding under mild conditions with CO pressures as low as 3 bar and temperatures ranging from 60–120 °C, yielding the desired aldehydes in high amounts. acs.org

The efficiency of carbonylation reactions is significantly enhanced by the use of Lewis acid catalysts. A Lewis acid, upon binding to a carbonyl group, polarizes the bond and accelerates the reaction by lowering the activation energy. acs.org The effectiveness of the catalysis is directly related to the strength of the Lewis acid. acs.org

Composite catalyst systems, where a primary catalyst is enhanced by a co-catalyst, have shown improved performance. For instance, in reactions catalyzed by iron(III) chloride (FeCl₃), the addition of trimethylsilyl (B98337) chloride (TMSCl) can lead to the formation of a more potent silylium-based Lewis acid catalyst. nih.gov This composite system not only increases the reaction rate but also mitigates catalyst deactivation by reaction byproducts. nih.gov Other Lewis acids like Ga(III), Al(III), and BF₃·OEt₂ have also been employed to facilitate similar transformations. nih.gov Furthermore, main-group cations, such as those in fluorophosphonium salts, have been successfully used as the Lewis acidic component in cobalt-catalyzed carbonylations. rsc.org

Table 1: Examples of Lewis Acids in Carbonylation and Related Reactions

| Lewis Acid/Catalyst System | Role/Effect |

|---|---|

| FeCl₃ / TMSCl | Forms a more active silylium (B1239981) ion-pair catalyst, increasing reaction rate and reducing byproduct inhibition. nih.gov |

| Ga(III), Al(III), BF₃·OEt₂ | Facilitate carbonyl-olefin metathesis, a related transformation. nih.gov |

| [tBu₃PF]⁺[Co(CO)₄]⁻ | Acts as a Lewis acid partner in cobalt-catalyzed carbonylation. rsc.org |

This table illustrates various Lewis acid systems and their roles in catalysis, based on data from cited research.

The mechanism of palladium-catalyzed carbonylation of aryl halides is generally understood to proceed through a series of well-defined steps. acs.org The catalytic cycle typically begins with the oxidative addition of the aryl halide to a low-valent palladium complex (e.g., Pd(0)). acs.orgyoutube.com This is followed by the insertion of a carbon monoxide molecule into the palladium-carbon bond. acs.orgyoutube.com The final step often involves reductive elimination or reaction with a hydride donor to release the aldehyde product and regenerate the active catalyst. acs.org

The rate-determining step can vary depending on the specific substrate and reaction conditions. For aryl chlorides, the initial oxidative addition is often the slowest step due to the strong carbon-chlorine bond. acs.org In contrast, for aryl bromides and iodides, this step is more facile. acs.org In some systems, particularly those involving electrochemical catalysis with cobalt, alternative mechanistic pathways have been proposed, such as Co(III)-Co(I) or Co(IV)-Co(II) catalytic cycles that involve C-H bond activation. rsc.orgnih.gov

Grignard-Mediated Formylation from Halogenated Precursors

An alternative and highly effective route to this compound involves the use of a Grignard reagent. This classic organometallic reaction begins with the preparation of an aryl Grignard reagent from a halogenated precursor, such as 4-bromo-3',4'-dimethylbiphenyl. This reagent is then reacted with an electrophilic formylating agent to introduce the aldehyde functionality. byjus.comlibretexts.org

The formation of an aryl Grignard reagent requires the reaction of an aryl halide with magnesium metal in an anhydrous ether solvent. libretexts.orgucalgary.ca Tetrahydrofuran (THF) and diethyl ether are the most common solvents, as their lone pair electrons coordinate to the magnesium center, stabilizing the organomagnesium compound. libretexts.orgucalgary.ca The reactivity of the aryl halide follows the trend I > Br > Cl. libretexts.orgucalgary.ca

The reaction is highly sensitive to moisture and air, which can rapidly destroy the Grignard reagent. byjus.com Therefore, all glassware must be thoroughly dried, and the reaction is typically conducted under an inert atmosphere, such as dry nitrogen. orgsyn.org While radical intermediates are known to be involved in the formation process, the yields of aryl Grignard reagents are often very high, frequently exceeding 90%, especially when THF is used as the solvent. acs.orgwordpress.com

Table 2: Key Conditions for Aryl Grignard Reagent Formation

| Parameter | Condition | Rationale |

|---|---|---|

| Reactant | Aryl Halide (Ar-X) | X = I, Br, Cl (Reactivity: I > Br > Cl). libretexts.orgucalgary.ca |

| Metal | Magnesium Turnings | Forms the organomagnesium halide (Ar-Mg-X). byjus.com |

| Solvent | Anhydrous Diethyl Ether or THF | Stabilizes the Grignard reagent through coordination. libretexts.orgucalgary.ca |

| Atmosphere | Inert (e.g., Nitrogen) | Prevents decomposition by air and moisture. orgsyn.org |

This table summarizes the critical reaction conditions for the successful preparation of aryl Grignard reagents based on established protocols.

Once the Grignard reagent of 3,4-dimethylbiphenyl is formed, it is reacted with an electrophile to introduce the aldehyde group. N,N-Dimethylformamide (DMF) is a widely used and efficient one-carbon electrophile for this purpose in what is known as the Bouveault aldehyde synthesis. umn.eduresearchgate.net

The reaction involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon of DMF. This forms a tetrahedral intermediate which, upon acidic workup (hydrolysis), yields the desired aldehyde, this compound. umn.eduwalisongo.ac.id This method is known for its high efficiency and selectivity, with studies showing that the reaction of various Grignard reagents with DMF consistently provides the corresponding aldehydes in high yields. researchgate.net In many cases, the crude product obtained after extraction is of high purity (over 90%), simplifying the purification process. walisongo.ac.id

Palladium-Catalyzed Cross-Coupling Approaches for Biphenyl (B1667301) Systems

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. youtube.com These methods offer mild reaction conditions, high yields, and excellent functional group tolerance, making them ideal for the synthesis of complex molecules like this compound.

Suzuki-Miyaura Coupling Protocols for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a premier method for constructing biaryl systems. tcichemicals.comlibretexts.org The reaction involves the palladium-catalyzed coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate. libretexts.org For the synthesis of this compound, this would involve the reaction between a 3,4-dimethylphenylboron derivative and a 4-formylphenyl derivative.

The general catalytic cycle proceeds through three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent (activated by a base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be tailored for specific substrates. gre.ac.uknih.gov For instance, the synthesis of 4-biphenylcarboxaldehyde has been successfully achieved using phenylboronic acid and 4-bromobenzaldehyde (B125591). orgsyn.org This protocol is directly adaptable for the target molecule.

A representative synthesis is shown below:

Reaction Scheme: Reactants: 3,4-Dimethylphenylboronic acid and 4-Bromobenzaldehyde Product: this compound

Typical Suzuki-Miyaura Reaction Conditions:

| Parameter | Condition | Purpose/Comment |

| Palladium Precatalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Forms the active Pd(0) species. libretexts.orgacs.org |

| Ligand | Triphenylphosphine (PPh₃), XPhos | Stabilizes the palladium center and facilitates the catalytic cycle. harvard.edusigmaaldrich.cn |

| Boron Reagent | 3,4-Dimethylphenylboronic acid | The source of the 3,4-dimethylphenyl group. gre.ac.uk |

| Aryl Halide | 4-Bromobenzaldehyde or 4-Iodobenzaldehyde | The source of the 4-formylphenyl group. Iodides are generally more reactive. libretexts.org |

| Base | Na₂CO₃, K₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. acs.orgmdpi.com |

| Solvent | Toluene/Ethanol (B145695)/Water, Dioxane, THF | A biphasic or homogeneous solvent system is often used. gre.ac.uk |

| Temperature | 80-110 °C (Reflux) | Provides the necessary energy for the reaction to proceed. |

Other Metal-Catalyzed Coupling Reactions in Biphenyl Synthesis

While the Suzuki-Miyaura coupling is highly prevalent, other palladium-catalyzed reactions are also powerful tools for biphenyl synthesis.

Stille Coupling: This reaction couples an organotin reagent (organostannane) with an organohalide. organic-chemistry.orgwikipedia.org To synthesize the target compound, one could react (3,4-dimethylphenyl)trimethylstannane with 4-bromobenzaldehyde. A key advantage of Stille coupling is the stability of organostannanes to air and moisture, though the toxicity of tin compounds is a significant drawback. organic-chemistry.orgorgsyn.org The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is coupled with an organohalide. wikipedia.orgorganic-chemistry.org The synthesis of this compound could be achieved by reacting a (3,4-dimethylphenyl)zinc halide with 4-bromobenzaldehyde, catalyzed by a palladium or nickel complex. wikipedia.orgyoutube.com Organozinc reagents are more reactive than organoborons but are also more sensitive to moisture and air, often requiring in situ generation. youtube.comyoutube.com

Heck Coupling: The Mizoroki-Heck reaction typically forms a C-C bond between an aryl halide and an alkene. organic-chemistry.orgyoutube.com While not a direct route to a biaryl from two aryl components, a variation could be envisioned. For example, the Heck reaction of 4-bromobenzaldehyde with 3,4-dimethylstyrene would primarily yield a stilbene (B7821643) derivative. A subsequent oxidation/rearrangement step would be required to form the biphenyl linkage, making this a less direct approach. However, developments in Heck reaction methodology have expanded its scope significantly. nih.govnih.govorganic-chemistry.org

Comparison of Cross-Coupling Reactions for Biphenyl Synthesis:

| Reaction | Organometallic Reagent (R-M) | Key Features & Limitations |

| Suzuki-Miyaura | Arylboronic acid/ester | Mild conditions, high functional group tolerance, low toxicity of boron reagents. tcichemicals.comlibretexts.org |

| Stille | Arylstannane | Reagents are stable but toxic; mild reaction conditions. organic-chemistry.orglibretexts.org |

| Negishi | Arylzinc halide | High reactivity; tolerates many functional groups but reagents are moisture-sensitive. organic-chemistry.orgyoutube.com |

| Heck | (Alkene) | Primarily for vinylation of aryl halides; indirect route to biphenyls. organic-chemistry.orgyoutube.com |

Alternative and Emerging Synthetic Routes

Beyond traditional cross-coupling, emerging strategies involving radical intermediates offer novel pathways for constructing complex molecules.

Radical Addition Strategies for Carbonyl-Containing Compounds

Radical reactions provide a complementary approach to ionic chemistry. The generation of acyl radicals from readily available aldehydes and their subsequent addition to alkenes is a powerful method for forming C-C bonds and synthesizing ketones. rsc.org

Recent advances in photoredox catalysis have enabled the efficient generation of acyl radicals from aldehydes under mild conditions. nih.govacs.org This involves the abstraction of a hydrogen atom from the aldehyde C-H bond. rsc.org For the synthesis of a precursor to this compound, one could envision the radical acylation of an appropriately substituted styrene (B11656). For example, an acyl radical could be generated from an aldehyde and added to 1-vinyl-3,4-dimethylbenzene.

Peroxide-Initiated Olefin Acylation

Organic peroxides, which contain a weak O-O bond, are classic initiators for radical chain reactions. libretexts.orgchemguide.co.uk Upon heating or irradiation, they undergo homolytic cleavage to form alkoxy radicals. These radicals can then abstract a hydrogen atom from an aldehyde, generating an acyl radical. rsc.org

The radical chain mechanism for peroxide-initiated olefin acylation proceeds as follows:

Initiation: A peroxide (e.g., dibenzoyl peroxide) cleaves to form two radicals.

Propagation Step 1: The initiator radical abstracts the aldehydic hydrogen from an aldehyde (R'-CHO) to form an acyl radical (R'-C•=O).

Propagation Step 2: The acyl radical adds to an olefin (e.g., a styrene derivative), forming a new, more stable carbon-centered radical.

Propagation Step 3: This new radical abstracts a hydrogen from another molecule of the aldehyde, yielding the ketone product and a new acyl radical to continue the chain.

This approach represents a classical method for radical acylation, though modern photoredox methods often offer greater control and milder conditions. rsc.orglibretexts.org

Exploration of Chemo- and Regioselectivity

Controlling selectivity is paramount in radical additions.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of synthesizing the target molecule, a key challenge would be the potential for the radical to react with the aldehyde group itself or other parts of the molecule. The choice of radical initiator and reaction conditions is crucial for directing the reaction toward the desired pathway. rsc.org

Regioselectivity concerns where on a molecule the reaction occurs. In the radical addition to an unsymmetrical alkene like a styrene derivative, the acyl radical can add to either of the two double-bond carbons. The addition typically occurs at the less substituted carbon to generate the more stable benzylic radical intermediate. This regioselectivity is a guiding principle in predicting the outcome of such reactions. nih.govlibretexts.org

Factors influencing chemo- and regioselectivity include steric hindrance, the electronic properties of the substrates, and the stability of the intermediate radicals formed during the reaction. nih.govlibretexts.org For example, in Heck reactions involving electron-rich olefins, the regioselectivity can be steered towards the α- or β-product by modifying the catalyst, ligands, and reaction medium. nih.gov Similar principles apply to radical additions, where careful tuning of the reaction can favor the formation of the desired isomer.

Multicomponent Reaction (MCR) Pathways Involving Benzaldehyde (B42025) Precursors

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, represent a highly efficient strategy for building molecular complexity. mdpi.com While a specific one-pot MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs can be applied to construct its biaryl framework using benzaldehyde precursors.

These strategies typically involve the in-situ generation of a reactive species that subsequently participates in a cascade of reactions. For instance, a palladium-catalyzed three-component coupling could theoretically assemble the target molecule. Such a reaction might involve an aryne precursor, an organometallic reagent, and a third coupling partner. A plausible, though hypothetical, MCR approach could involve the palladium-catalyzed reaction of a silylaryl triflate (derived from a benzaldehyde acetal), an organoboron compound like 3,4-dimethylphenylboronic acid, and carbon monoxide.

More established MCRs for synthesizing highly functionalized biaryls often rely on cycloaddition pathways. A metal-free, high-pressure approach has been developed for the synthesis of polyfunctionalized biaryls through a three-component reaction of benzylideneacetones, isopropenyl acetate, and methyl propiolate. researchgate.net Adapting such a strategy would involve using a benzaldehyde derivative as a starting component. Another powerful MCR is the Mannich reaction, which can be extended to include organometallic reagents. beilstein-journals.org A sequence involving a secondary amine, an aromatic aldehyde (such as 4-bromobenzaldehyde), and an organozinc reagent derived from a xylene precursor could furnish complex amine derivatives, which could then be converted to the target aldehyde. beilstein-journals.org

The table below illustrates a conceptual MCR approach for a related biaryl structure, highlighting the convergence and efficiency of such methods.

| Component A | Component B | Component C | Catalyst/Conditions | Product Type | Reference |

| Benzylideneacetone | Isopropenyl acetate | Methyl propiolate | High Pressure (9 kbar), 40 °C | Polyfunctionalized Biaryl | researchgate.net |

| Aldehyde | Secondary Amine | Organozinc Bromide | LiCl, THF, 50 °C | α-Branched Amine | beilstein-journals.org |

| Aromatic Amine | Aldehyde | Pyruvic Acid | Heat | Quinoline-4-carboxylic acid | mdpi.com |

| This table presents generalized multicomponent reactions that can be adapted for the synthesis of complex biaryl systems. |

Methodologies for Diastereoselective and Enantioselective Synthesis

While this compound itself is an achiral molecule, its aldehyde functional group is a prochiral center, susceptible to stereoselective transformations. Furthermore, the broader class of biaryl aldehydes can exhibit axial chirality (atropisomerism) if rotation around the C-C single bond connecting the two aryl rings is sufficiently hindered, typically by bulky ortho substituents. The development of methodologies to control the stereochemical outcome of reactions involving these compounds is a frontier in modern organic synthesis. rsc.orgnih.gov

The addition of organometallic reagents to the prochiral aldehyde group of this compound is a direct method for creating a new stereocenter. Enantioselective synthesis can be achieved by using a pre-formed chiral organometallic reagent or, more commonly, by employing a chiral catalyst to direct the addition of an achiral reagent. youtube.com

The addition of chiral organozinc or organolithium reagents, for example, can proceed with high levels of diastereoselectivity and enantioselectivity to produce chiral secondary alcohols. These alcohols are valuable intermediates for the synthesis of a wide range of more complex chiral molecules. The stereochemical outcome is dictated by the chiral ligand attached to the metal center, which orchestrates the facial selectivity of the nucleophilic attack on the carbonyl carbon.

Key strategies include the use of chiral amino alcohols, diols (like TADDOL), or phosphine (B1218219) ligands to generate the active chiral organometallic species. For instance, the catalytic asymmetric addition of dialkylzinc reagents to aldehydes in the presence of a chiral catalyst is a well-established method for producing enantioenriched secondary alcohols. acs.org

The following table summarizes representative examples of asymmetric additions to aromatic aldehydes, demonstrating the high levels of stereocontrol achievable.

| Aldehyde Substrate | Organometallic Reagent | Chiral Catalyst/Ligand | Product | Enantiomeric Excess (ee) | Reference |

| Benzaldehyde | Diethylzinc | (-)-DAIB (3-exo-(dimethylamino)isoborneol) | (R)-1-Phenyl-1-propanol | >98% | youtube.com |

| Aromatic Aldehyde | Allenylboronate | 3,3'-Br2-BINOL | Homopropargylic Alcohol | up to 99:1 er | acs.org |

| Benzaldehyde | Phenylmagnesium Bromide | Chiral Ferrocenylphosphine Ligand | Diphenylmethanol | (Not specified, general method) | nih.gov |

| This table showcases general methodologies for the asymmetric addition to aldehydes, applicable to this compound. |

Catalytic enantioselective transformations are paramount for synthesizing axially chiral biaryls, a class of compounds prized as privileged ligands in asymmetric catalysis and as core structures in bioactive molecules. rsc.org For a derivative of this compound to be atropisomeric, it would require ortho-substituents to restrict bond rotation. The synthesis of such compounds in an enantiomerically pure form is a significant challenge that is often addressed through catalytic dynamic kinetic resolution or desymmetrization strategies. nih.govnih.gov

One powerful method is the palladium-catalyzed asymmetric Suzuki-Miyaura cross-coupling reaction. mit.edulibretexts.org By employing a chiral phosphine ligand, such as KenPhos, it is possible to couple an aryl boronic acid with an aryl halide to form an axially chiral biaryl with high enantioselectivity. mit.edu The chiral ligand controls the orientation of the coupling partners in the transition state of the reductive elimination step, thereby favoring the formation of one atropisomer over the other.

Another advanced approach is the desymmetric functionalization of a prochiral biaryl. For example, researchers have developed a silver-catalyzed desymmetric [3+2] cycloaddition of prochiral biaryl dialdehydes with activated isocyanides. rsc.orgrsc.orgrsc.org This method simultaneously constructs the C-C biaryl axis and two new stereocenters with excellent diastereo- and enantioselectivity, yielding highly complex and enantioenriched biaryl aldehydes. rsc.orgrsc.orgrsc.org These products can then be further elaborated, showcasing the synthetic utility of the aldehyde group. rsc.org

The data below summarizes key findings in the catalytic enantioselective synthesis of related axially chiral biaryls and biaryl aldehydes.

| Substrate Type | Reaction Type | Catalyst System | Chiral Ligand | Enantioselectivity | Reference |

| Prochiral Biaryl Dialdehyde | Desymmetric [3+2] Cycloaddition | AgOAc / Sc(OTf)₃ | (R,Sp)-iPr-FOXANE | Up to >99% ee | rsc.orgrsc.org |

| o-Halobenzamide & Naphthylboronic Acid | Asymmetric Suzuki-Miyaura | Pd(OAc)₂ | KenPhos | 88-94% ee | mit.edu |

| Racemic 1-Aryl-2-tetralones | Dynamic Kinetic Resolution (O-alkylation) | Quinidine-derived Ammonium Salt | (self) | Up to 98:2 er | nih.gov |

| Indole-based Biaryl Precursor | Dynamic Kinetic Intramolecular C-H Cyclization | Pd(OAc)₂ | TADDOL-derived Phosphoramidite | Up to 96:4 er | acs.org |

| This table highlights modern catalytic methods for achieving high enantioselectivity in the synthesis of axially chiral biaryls. |

Reactivity and Derivatization Chemistry of 4 3,4 Dimethylphenyl Benzaldehyde

Transformations of the Aldehyde Functional Group

The aldehyde group in 4-(3,4-Dimethylphenyl)benzaldehyde is the primary site of its chemical reactivity, allowing for a multitude of transformations.

The electrophilic carbon atom of the carbonyl group is susceptible to attack by various nucleophiles, leading to the formation of a wide array of derivatives.

The reaction of this compound with primary amines results in the formation of imines, also known as Schiff bases. masterorganicchemistry.comscirp.org This condensation reaction is a classic example of nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule. masterorganicchemistry.com The general mechanism involves the initial attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. Subsequent dehydration, often acid-catalyzed, yields the stable imine product. masterorganicchemistry.comresearchgate.net

The synthesis of these imines can often be achieved under simple and efficient conditions, including solvent-free and catalyst-free methods, sometimes utilizing reduced pressure to remove the water byproduct and drive the reaction to completion. scirp.org Various primary amines can be employed, leading to a diverse library of Schiff bases. scirp.orgorganic-chemistry.org These compounds are of significant interest due to their presence in biologically active molecules and their utility as intermediates in further organic syntheses. alfa-chemistry.comnih.gov

Table 1: Examples of Schiff Base Formation

| Reactant 1 | Reactant 2 | Product |

|---|

Data derived from general principles of imine synthesis. masterorganicchemistry.comscirp.org

The addition of a cyanide source to this compound leads to the formation of a cyanohydrin, specifically α-hydroxy-4-(3,4-dimethylphenyl)acetonitrile. google.com This reaction involves the nucleophilic attack of the cyanide ion on the carbonyl carbon. The resulting cyanohydrins are valuable synthetic intermediates, as the cyano group can be further transformed into other functional groups such as carboxylic acids, amines, and amides. researchgate.net

The synthesis can be carried out using various cyanide sources, including hydrogen cyanide (HCN) or salts like sodium cyanide (NaCN), often in the presence of a mild acid. google.comd-nb.info The reaction is an important method for carbon-carbon bond formation and provides access to α-hydroxy acids and other chiral building blocks, especially when conducted under asymmetric conditions. researchgate.netd-nb.info

Table 2: Cyanohydrin Formation

| Reactant 1 | Reagent | Product |

|---|

Data based on general procedures for cyanohydrin synthesis. google.com

The reaction of this compound with organometallic reagents such as Grignard reagents (R-MgX) and organolithium compounds (R-Li) is a powerful method for forming new carbon-carbon bonds and synthesizing secondary alcohols. chemguide.co.ukmasterorganicchemistry.com These reagents act as potent carbon-based nucleophiles that add to the carbonyl carbon. libretexts.org

The initial addition of the organometallic reagent to the aldehyde results in the formation of a magnesium or lithium alkoxide intermediate. masterorganicchemistry.com Subsequent acidic workup protonates the alkoxide to yield the corresponding secondary alcohol. masterorganicchemistry.commasterorganicchemistry.com The choice of the Grignard or organolithium reagent determines the nature of the alkyl or aryl group that is introduced. chemguide.co.ukmasterorganicchemistry.com For example, reacting this compound with methylmagnesium bromide would yield 1-(4-(3,4-dimethylphenyl)phenyl)ethanol.

Table 3: Reaction with Organometallic Reagents

| Reactant 1 | Reagent | Intermediate | Final Product (after acidic workup) |

|---|---|---|---|

| This compound | Grignard Reagent (R-MgX) | Magnesium Alkoxide | Secondary Alcohol |

Data derived from general principles of Grignard and organolithium reactions. chemguide.co.ukmasterorganicchemistry.com

Condensation reactions involving the aldehyde group are fundamental in extending the carbon framework of this compound.

The Claisen-Schmidt condensation, a type of aldol (B89426) condensation, between this compound and an appropriate ketone (such as an acetophenone) in the presence of a base (like sodium hydroxide (B78521) or potassium hydroxide) leads to the formation of chalcones. jetir.orglibretexts.org Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and other biologically important compounds. jetir.org

In this reaction, the ketone is deprotonated by the base to form an enolate, which then acts as a nucleophile and attacks the carbonyl carbon of the aldehyde. libretexts.org The resulting aldol adduct readily undergoes dehydration to form the stable, conjugated chalcone (B49325) structure. rsc.org The reaction can be carried out in a solvent like ethanol (B145695) or even under solvent-free conditions. jetir.orgrsc.org

Table 4: Aldol Condensation for Chalcone Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|

Data based on general procedures for chalcone synthesis. jetir.orglibretexts.orgrsc.org

Condensation Reactions for C-C Bond Formation

Knoevenagel Condensation and its Applications

The Knoevenagel condensation is a key reaction for forming new carbon-carbon double bonds. sigmaaldrich.com It involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.org In the case of this compound, the aldehyde group readily undergoes condensation with various active methylene compounds.

These reactions are valuable for synthesizing a variety of α,β-unsaturated compounds, which are important intermediates in the production of drugs, fine chemicals, and functional polymers. nih.govorientjchem.org The reaction is typically catalyzed by bases like piperidine (B6355638) or pyridine. orientjchem.org The products of these condensation reactions serve as building blocks for more complex molecular architectures. For instance, they can be used in the synthesis of coumarins when reacted with o-hydroxybenzaldehydes in the presence of a suitable promoter. nih.gov

Below is a table summarizing representative Knoevenagel condensation reactions involving substituted benzaldehydes with active methylene compounds.

| Aldehyde Reactant | Active Methylene Compound | Product | Catalyst | Reference |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Enone | Piperidine | wikipedia.org |

| Substituted Benzaldehydes | Dimedone | 2,2'-(Arylmethylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone) | ZrOCl₂·8H₂O/NaNH₂ | researchgate.net |

| 4-Substituted Benzaldehydes | Malononitrile | α,β-Unsaturated nitrile | [MMIm][MSO₄]/H₂O | nih.gov |

Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions

The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are fundamental methods for the synthesis of alkenes from aldehydes and ketones. fu-berlin.dewiley-vch.de These reactions are particularly useful for creating stilbene (B7821643) derivatives from this compound.

The Wittig reaction involves the use of a phosphonium (B103445) ylide to convert the aldehyde into an alkene. fu-berlin.denku.edu This method is known for its versatility and mild reaction conditions. fu-berlin.de The stereochemistry of the resulting alkene can often be controlled by the choice of ylide and reaction conditions. nku.edu

The Horner-Wadsworth-Emmons (HWE) reaction is a popular modification that employs a phosphonate (B1237965) carbanion. wikipedia.orgorganic-chemistry.org A key advantage of the HWE reaction is that it typically yields the (E)-alkene with high selectivity. wikipedia.orgorganic-chemistry.org The water-soluble phosphate (B84403) byproduct is also easily removed, simplifying purification. organic-chemistry.org Variations of the HWE reaction, such as the Still-Gennari modification, allow for the selective synthesis of (Z)-alkenes by using phosphonates with electron-withdrawing groups. nrochemistry.commdpi.com

These olefination reactions are instrumental in the synthesis of various stilbene derivatives, which have applications in materials science and medicinal chemistry. nih.gov

| Olefination Reaction | Reactants | Key Features | Product(s) | Reference(s) |

| Wittig Reaction | This compound, Phosphonium ylide | Versatile, mild conditions | Stilbene derivatives (mixture of E/Z isomers) | fu-berlin.denku.edu |

| Horner-Wadsworth-Emmons (HWE) Reaction | This compound, Phosphonate carbanion | High (E)-selectivity, easy byproduct removal | (E)-Stilbene derivatives | wikipedia.orgorganic-chemistry.org |

| Still-Gennari Olefination | This compound, Bis(trifluoroethyl)phosphonate | High (Z)-selectivity | (Z)-Stilbene derivatives | nrochemistry.commdpi.com |

Oxidation and Reduction Processes of the Aldehyde Moiety

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation of the aldehyde to the corresponding carboxylic acid, 4-(3,4-dimethylphenyl)benzoic acid, can be achieved using a variety of oxidizing agents. nih.gov Common methods include the use of potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O). More modern and environmentally friendly methods may employ catalysts such as copper salts in the presence of an oxidant. nih.govrsc.org For instance, benzaldehyde (B42025) can be oxidized to benzoic acid with high yield using iron(III) nitrate (B79036) under hydrothermal conditions. nih.gov

Reduction of the aldehyde to 4-(3,4-dimethylphenyl)methanol is typically accomplished using hydride reducing agents. libretexts.org Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are the most common reagents for this transformation. libretexts.org NaBH₄ is a milder reagent and is often used in alcoholic solvents, while the more powerful LiAlH₄ is typically used in ethereal solvents like diethyl ether or tetrahydrofuran, followed by an aqueous workup. libretexts.orgchemguide.co.uk The reduction of an aldehyde yields a primary alcohol. chemguide.co.uk

| Transformation | Reagent(s) | Product | Reference(s) |

| Oxidation | KMnO₄, H₂CrO₄, Ag₂O, Fe(NO₃)₃ | 4-(3,4-Dimethylphenyl)benzoic acid | nih.gov |

| Reduction | NaBH₄, LiAlH₄ | 4-(3,4-Dimethylphenyl)methanol | libretexts.orgchemguide.co.uk |

Reactivity of the Substituted Phenyl Rings

Electrophilic Aromatic Substitution Reactions on the Biphenyl (B1667301) System

The biphenyl system of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The directing effects of the substituents on both rings determine the position of the incoming electrophile.

Reactions Involving the Methyl Substituents

The two methyl groups on the biphenyl scaffold can undergo free-radical halogenation, typically at the benzylic position. This reaction is often initiated by UV light or a radical initiator and commonly employs N-bromosuccinimide (NBS) for selective bromination at the allylic or benzylic position. youtube.comlibretexts.orgyoutube.com The resulting benzylic halides are valuable intermediates for further functionalization, such as conversion to alcohols, ethers, or amines.

Synthesis of Complex Heterocyclic Systems from this compound Derivatives

Derivatives of this compound are valuable precursors for the synthesis of a wide variety of complex heterocyclic systems. The aldehyde functionality, or derivatives thereof, can participate in cyclization reactions to form rings containing heteroatoms like nitrogen, oxygen, or sulfur.

For example, substituted benzaldehydes are key starting materials in the synthesis of quinazolines and their derivatives. mdpi.comgoogle.comorganic-chemistry.org These compounds can be prepared through various methods, including the condensation of the aldehyde with 2-aminobenzylamines or through multi-component reactions. mdpi.com Quinazolinone derivatives, which have a broad range of biological activities, can also be synthesized from substituted benzaldehydes. google.com

Similarly, derivatives of this compound can be used to construct pyrimidine (B1678525) rings. researchgate.netscribd.combu.edu.eg Pyrimidines are fundamental components of nucleic acids and their derivatives often exhibit significant biological activity. bu.edu.egnih.gov The synthesis can involve the condensation of a chalcone derived from the aldehyde with a guanidine (B92328) derivative. nih.govtsijournals.com

The versatility of this compound and its derivatives makes it a crucial building block in the construction of diverse heterocyclic scaffolds with potential applications in medicinal chemistry and materials science. nih.govnih.govnih.gov

[

{"box_2d": [34, 1, 959, 999], "label": "answer"}

]

Phthalazinone Chemistry and Heterocyclic Ring Transformations

Organometallic Chemistry of this compound and its Derivatives

The organometallic chemistry involving this compound primarily centers on the nucleophilic addition of organometallic reagents to the electrophilic carbonyl carbon. libretexts.org Organometallic compounds, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent nucleophiles due to the highly polarized carbon-metal bond, which imparts significant carbanionic character to the organic moiety. libretexts.orgmsu.edu

The reaction of this compound with these reagents is expected to follow the general mechanism for nucleophilic addition to aldehydes. This two-step process involves the initial attack of the nucleophilic carbon on the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during an aqueous workup to yield a secondary alcohol. libretexts.org

The 3,4-dimethylphenyl group attached to the benzaldehyde core is an electron-donating group (EDG) due to the inductive and hyperconjugative effects of the two methyl groups. This EDG character slightly reduces the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde, potentially making reactions with nucleophiles slower. However, the fundamental reaction pathways remain the same.

Common organometallic reactions applicable to this compound include:

Grignard Reactions: Treatment with an alkyl or aryl Grignard reagent (e.g., methylmagnesium bromide) would produce the corresponding secondary alcohol. researchgate.net

Organolithium Reactions: Similar to Grignard reagents, organolithium compounds add to the carbonyl group to form secondary alcohols after acidic workup.

Wittig Reaction: While not strictly an organometallic reaction (it involves an organophosphorus ylide), it is a key method for converting aldehydes into alkenes. The aldehyde would react with a phosphonium ylide to form a substituted styrene (B11656) derivative.

Synthesis via Formylation: The compound itself can be synthesized via an organometallic pathway. A common method for preparing benzaldehydes involves the formylation of a metalated arene. youtube.com For instance, creating a Grignard or organolithium reagent from 4-bromo-3',4'-dimethylbiphenyl and then reacting it with an electrophilic formylating agent like N,N-dimethylformamide (DMF) would yield this compound. youtube.comresearchgate.net

The table below summarizes the expected products from key organometallic reactions.

Table 1: Potential Organometallic Reactions of this compound

| Reagent | Reaction Type | Expected Product |

| Methylmagnesium Bromide (CH₃MgBr) | Grignard Addition | 1-(4-(3,4-Dimethylphenyl)phenyl)ethanol |

| n-Butyllithium (n-BuLi) | Organolithium Addition | 1-(4-(3,4-Dimethylphenyl)phenyl)pentan-1-ol |

| Phenylmagnesium Bromide (C₆H₅MgBr) | Grignard Addition | (4-(3,4-Dimethylphenyl)phenyl)(phenyl)methanol |

| (Triphenylphosphoranylidene)methane (Ph₃P=CH₂) | Wittig Reaction | 1-(3,4-Dimethylphenyl)-4-vinylbenzene |

Kinetics and Mechanistic Studies of this compound Reactions

Detailed kinetic and mechanistic studies specifically for this compound are not prominent in scientific literature. However, the kinetics and mechanisms of its reactions can be understood by examining studies on analogous aromatic aldehydes. The reaction mechanisms are fundamentally governed by the aldehyde functional group, with the substituents influencing reaction rates and equilibria.

Nucleophilic Addition Mechanism: The primary reaction mechanism for this aldehyde is nucleophilic addition to the carbonyl group. The process begins with the attack of a nucleophile on the partially positive carbonyl carbon, leading to a tetrahedral alkoxide intermediate. This intermediate is then typically protonated in a second step to form the final product. libretexts.org The rate of this reaction is influenced by the electrophilicity of the carbonyl carbon and the steric hindrance around the reaction center. The electron-donating nature of the 3,4-dimethylphenyl group would be expected to decrease the reaction rate compared to benzaldehydes bearing electron-withdrawing groups.

Tishchenko Reaction: The Tishchenko reaction, which involves the disproportionation of an aldehyde to form an ester, is another relevant transformation. This reaction is often catalyzed by Lewis acids or organometallic complexes. rsc.org Studies on the Tishchenko reaction with various substituted benzaldehydes have shown that aldehydes with electron-donating groups, such as methyl or methoxy (B1213986) groups, are less reactive and result in lower product yields compared to those with electron-withdrawing groups. rsc.org Therefore, this compound would be expected to exhibit lower reactivity in the Tishchenko reaction than unsubstituted benzaldehyde or nitro-substituted benzaldehydes. The mechanism generally involves coordination of the aldehyde to a catalyst, followed by hydride transfer from a hemiacetal intermediate to a second aldehyde molecule. rsc.org

Computational Studies: For closely related molecules like 3,4-dimethoxybenzaldehyde, computational studies using methods like Density Functional Theory (DFT) have been employed to elucidate complex reaction mechanisms. nih.govnih.govresearchgate.net These studies can map reaction pathways, identify transition states, and calculate activation energies for multi-step processes, such as enzymatic degradation or oxidation reactions. nih.govresearchgate.net Similar theoretical and kinetic characterizations could be applied to the reactions of this compound to provide deep mechanistic insights.

The table below provides a summary of the inferred kinetic and mechanistic effects of the substituent.

Table 2: Inferred Kinetic and Mechanistic Effects of the 4-(3,4-Dimethylphenyl) Substituent

| Reaction Type | Mechanistic Feature | Inferred Effect of the 4-(3,4-Dimethylphenyl) Group |

| Nucleophilic Addition | Electrophilicity of Carbonyl Carbon | Decreased reactivity compared to unsubstituted benzaldehyde due to electron-donating nature. |

| Tishchenko Reaction | Aldehyde Reactivity | Lower efficiency and conversion rate compared to benzaldehydes with electron-withdrawing groups. rsc.org |

| Knoevenagel Condensation | Stability of Intermediates | The electron-donating group may slightly destabilize carbanionic intermediates while stabilizing cationic ones, affecting the rate-determining step. |

| Oxidation/Decarbonylation | C-H Bond Strength | The electronic effect on the aldehydic C-H bond is likely minimal, but the overall reaction kinetics would be influenced by the stability of radical or ionic intermediates. researchgate.netnih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 3,4 Dimethylphenyl Benzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed picture of the molecular framework can be constructed.

Proton and Carbon-13 NMR Chemical Shift Analysis

The chemical shift in NMR spectroscopy provides information about the electronic environment of a nucleus. oregonstate.edudocbrown.info In the ¹H NMR spectrum of 4-(3,4-dimethylphenyl)benzaldehyde, the aldehyde proton (CHO) is expected to resonate at a significantly downfield chemical shift, typically in the range of 9-10 ppm, due to the deshielding effect of the electronegative oxygen atom. docbrown.info The aromatic protons will appear in the range of 7-9 ppm. oregonstate.edu The two methyl groups on the phenyl ring will produce distinct singlet peaks in the aliphatic region, typically around 2.3-2.6 ppm. chemicalbook.com

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. docbrown.infooregonstate.edu The carbonyl carbon of the aldehyde group is highly deshielded and appears at a characteristic downfield shift, often above 190 ppm. docbrown.info The aromatic carbons will have signals in the range of approximately 120-150 ppm. The chemical shifts of the methyl carbons will be observed in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde Proton (CHO) | 9.0 - 10.0 | - |

| Aldehyde Carbon (CHO) | - | > 190 |

| Aromatic Protons | 7.0 - 9.0 | - |

| Aromatic Carbons | - | 120 - 150 |

| Methyl Protons (CH₃) | 2.3 - 2.6 | - |

| Methyl Carbons (CH₃) | - | < 30 |

Note: These are general predicted ranges and actual values may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments provide further insight into the molecular structure by revealing correlations between different nuclei. researchgate.netyoutube.comscience.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would show correlations between the protons on the benzaldehyde (B42025) ring and between the protons on the dimethylphenyl ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum. Each cross-peak in an HSQC spectrum represents a C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). sdsu.educolumbia.edu HMBC is crucial for piecing together the molecular fragments identified by COSY and HSQC. For example, it would show a correlation between the aldehyde proton and the carbon atom of the benzaldehyde ring to which the aldehyde group is attached.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining the stereochemistry and conformation of a molecule.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Assignment of Characteristic Vibrational Modes of Aldehyde and Aromatic Units

FT-IR and Raman spectroscopy are complementary techniques that measure the vibrations of molecular bonds. researchgate.net For this compound, key vibrational modes include:

C=O Stretch: The carbonyl group of the aldehyde will exhibit a strong, characteristic absorption band in the FT-IR spectrum, typically in the region of 1700-1720 cm⁻¹. researchgate.netias.ac.in This band is also observable in the Raman spectrum.

C-H Stretch (Aldehyde): The C-H bond of the aldehyde group shows a distinct stretching vibration, often appearing as two bands in the range of 2700-2900 cm⁻¹. ias.ac.in

Aromatic C-H Stretch: The C-H bonds on the two aromatic rings will have stretching vibrations in the region of 3000-3100 cm⁻¹. researchgate.net

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings typically appear in the range of 1450-1600 cm⁻¹.

CH₃ Bending: The methyl groups will have characteristic bending vibrations.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| C=O Stretch (Aldehyde) | 1700 - 1720 |

| C-H Stretch (Aldehyde) | 2700 - 2900 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C Stretch | 1450 - 1600 |

Conformational Analysis via Vibrational Signatures

The rotational orientation of the two phenyl rings relative to each other can influence the vibrational spectra. nih.gov Different conformers may exhibit slight shifts in their vibrational frequencies or changes in the intensity of certain bands. By comparing experimental spectra with theoretical calculations for different possible conformations, it is possible to deduce the most stable arrangement of the molecule in the solid state or in solution. nih.govmdpi.com Torsional modes, which correspond to the twisting of the phenyl rings, occur at low frequencies and can be particularly informative for conformational analysis. mdpi.comnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals.

For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions.

π → π Transitions:* These are typically high-energy transitions that occur in molecules with conjugated π systems, such as the aromatic rings and the carbonyl group in this compound. These transitions usually result in strong absorption bands in the UV region.

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the oxygen of the carbonyl group) to an anti-bonding π* orbital. These are generally weaker absorptions and occur at longer wavelengths than the π → π* transitions.

The specific wavelengths of maximum absorbance (λmax) are sensitive to the extent of conjugation in the molecule and the solvent used. researchgate.net The biphenyl (B1667301) system in this compound is expected to result in a bathochromic (red) shift compared to benzaldehyde itself.

Table 3: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected Wavelength Range (nm) |

| π → π | 200 - 300 |

| n → π | 300 - 400 |

Analysis of Chromophores and Conjugation Effects

The electronic absorption properties of this compound are dictated by the chromophores present within its molecular structure. A chromophore is a part of a molecule responsible for its color by absorbing light in the ultraviolet (UV) or visible region of the electromagnetic spectrum. In this compound, the principal chromophoric system is the extended π-conjugated framework comprising the biphenyl moiety and the benzaldehyde group.

The structure contains two key light-absorbing components:

The Biphenyl System: The two phenyl rings linked by a single C-C bond form a classic chromophore.

The Benzaldehyde Moiety: The carbonyl group (C=O) attached to a benzene (B151609) ring is also a potent chromophore.

These individual chromophores are not isolated; they are connected, creating an extended system of conjugation that spans across the two aromatic rings and the aldehyde functional group. This conjugation has a profound effect on the molecule's UV-Vis absorption spectrum. In a conjugated system, the π molecular orbitals are delocalized over the entire framework. This delocalization decreases the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org

According to the principles of UV-Vis spectroscopy, the energy of absorbed light is inversely proportional to its wavelength. Therefore, a smaller HOMO-LUMO energy gap results in the absorption of light at a longer wavelength. acs.orgnih.gov Compared to isolated benzene or benzaldehyde, the extended conjugation in this compound causes a bathochromic shift (a shift to longer wavelengths) of the primary absorption bands, typically the π → π* transitions. The two methyl groups on one of the phenyl rings act as auxochromes. Auxochromes are groups that, while not chromophores themselves, modify the absorption of a chromophore. Their electron-donating inductive effect can further influence the energy levels of the molecular orbitals, typically contributing to a small additional bathochromic shift.

Solvent Effects on Electronic Absorption Properties

The position, and to a lesser extent, the intensity of the absorption bands in the UV-Vis spectrum of this compound can be influenced by the polarity of the solvent in which the spectrum is measured. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the molecule. nist.gov

Two primary types of electronic transitions are relevant for this molecule:

π → π Transitions:* These are high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For nonpolar molecules, the excited state is generally more polar than the ground state. In such cases, increasing the solvent polarity will stabilize the excited state more than the ground state, leading to a smaller energy gap and a bathochromic (red) shift in the absorption maximum (λmax).

n → π Transitions:* These lower-intensity absorptions involve the excitation of a non-bonding electron (from the oxygen atom of the aldehyde group) to a π* antibonding orbital. The ground state is stabilized in polar, protic solvents (like ethanol) through intermolecular hydrogen bonding with the lone pair electrons on the oxygen. This stabilization is stronger for the ground state than the excited state, which increases the energy gap for the transition. Consequently, an increase in solvent polarity typically causes a hypsochromic (blue) shift for n → π* transitions. nist.gov

The expected solvent effects on the absorption spectrum of this compound are summarized in the following hypothetical data table.

| Solvent | Polarity | Expected λmax for π → π* Transition | Expected λmax for n → π* Transition |

|---|---|---|---|

| Hexane | Nonpolar | Baseline Wavelength | Baseline Wavelength |

| Dichloromethane | Polar Aprotic | Slight Bathochromic Shift (Longer λ) | Slight Hypsochromic Shift (Shorter λ) |

| Ethanol (B145695) | Polar Protic | Noticeable Bathochromic Shift (Longer λ) | Noticeable Hypsochromic Shift (Shorter λ) |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. When this compound (molecular weight: 210.27 g/mol ) is subjected to electron ionization (EI), it forms an energetically unstable molecular ion [M]•+, which then undergoes a series of characteristic fragmentation reactions to produce smaller, charged fragments.

The fragmentation pattern is a unique fingerprint of the molecule. For aromatic aldehydes, common fragmentation pathways include the loss of a hydrogen radical and the loss of the formyl radical (CHO). acs.orglibretexts.orgnih.gov The biphenyl linkage is relatively stable but can also cleave under energetic conditions.

Key predicted fragments for this compound are outlined in the table below.

| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Neutral Loss |

|---|---|---|

| 210 | [C15H14O]•+ (Molecular Ion) | - |

| 209 | [M-H]+ | H• (1 Da) |

| 195 | [M-CH3]+ | CH3• (15 Da) |

| 181 | [M-CHO]+ | CHO• (29 Da) |

| 165 | [M-CHO-CH4]+ or [C13H9]+ | CHO•, CH4 (45 Da) |

| 152 | Biphenylene radical cation | C2H4, CHO• (57 Da) |

| 105 | Dimethylphenyl cation | C7H5O• (105 Da) |

| 77 | Phenyl cation | C9H9O• (133 Da) |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass-to-charge ratio, typically to four or more decimal places. This accuracy allows for the unambiguous determination of a compound's elemental formula. While nominal mass spectrometry might identify the mass of this compound as 210, it cannot distinguish it from other isomers or compounds with the same nominal mass (e.g., C14H10O2, nominal mass 210).

The exact mass of this compound is calculated based on the most abundant isotopes of its constituent elements (12C, 1H, 16O).

Molecular Formula: C15H14O

Calculated Exact Mass: (15 * 12.000000) + (14 * 1.007825) + (1 * 15.994915) = 210.104465 Da nih.gov

An HRMS measurement confirming a mass of ~210.1045 would provide strong evidence for the elemental composition C15H14O, thus validating the identity of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is exceptionally useful for analyzing the purity of a synthesized compound like this compound and for identifying components in a complex mixture.

In a typical LC-MS analysis, the sample is first injected into an HPLC (High-Performance Liquid Chromatography) system. The components of the sample are separated as they pass through a column containing a stationary phase. For a moderately polar compound like this compound, a reversed-phase column, such as one with a biphenyl stationary phase, is often effective. stackexchange.comchemicalbook.comnist.gov The biphenyl phase offers unique selectivity for aromatic compounds through π-π interactions.

As each component elutes from the column at a characteristic retention time, it is introduced into the mass spectrometer. The MS detector then generates a mass spectrum for each eluting peak, confirming the molecular weight of the target compound and helping to identify any impurities based on their mass-to-charge ratios and fragmentation patterns. This provides a robust assessment of both the purity and identity of the sample.

X-ray Diffraction Studies for Definitive Three-Dimensional Structure

X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the pattern of diffracted X-rays that have passed through a single crystal of a compound, it is possible to construct a detailed model of the electron density and, consequently, the exact positions of atoms in the crystal lattice.

Single-Crystal X-ray Diffraction for Molecular Geometry and Intermolecular Interactions

While a specific crystal structure for this compound is not publicly available, analysis of the closely related analogue, 4-biphenylcarboxaldehyde, provides significant insight into the expected molecular geometry and intermolecular interactions.

Single-crystal X-ray diffraction analysis reveals precise data on:

Bond Lengths and Angles: Confirming the expected sp2 and sp3 hybridization of the carbon atoms and the geometry of the aldehyde group.

Molecular Conformation: A key parameter in biphenyl systems is the dihedral angle (or twist angle) between the two aromatic rings. Due to steric hindrance between the ortho-hydrogens on adjacent rings, biphenyls are typically non-planar in the gas phase and in solution, with a dihedral angle of around 45°. researchgate.net In the solid state, crystal packing forces can significantly influence this angle, often leading to a more planar conformation to maximize favorable intermolecular interactions. researchgate.net The extent of this twist angle directly impacts the degree of π-conjugation between the rings; a more planar structure allows for better orbital overlap and more effective conjugation.

Intermolecular Interactions: The analysis can identify non-covalent interactions that stabilize the crystal lattice, such as hydrogen bonds (e.g., weak C-H···O interactions involving the aldehyde oxygen), π-π stacking between aromatic rings, and van der Waals forces.

The table below presents typical crystallographic parameters that would be obtained for a molecule like this compound, based on known structures of similar compounds.

| Structural Parameter | Expected Value / Observation |

|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | Commonly P21/c or Pbca for centrosymmetric molecules |

| Biphenyl Dihedral Angle | 10° - 45° (highly dependent on crystal packing) |

| C=O Bond Length | ~1.22 Å |

| Intermolecular Interactions | Potential for C-H···O hydrogen bonds and π-π stacking |

Powder X-ray Diffraction for Polymorphism and Crystalline Characterization

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique fundamental to the characterization of crystalline solids. nih.gov It provides a unique "fingerprint" of a crystalline material, allowing for phase identification, assessment of sample purity, and the determination of unit cell dimensions. researchgate.net The technique works by irradiating a powdered sample with X-rays and measuring the intensity of the scattered rays at various angles. nih.gov Crystalline materials produce a distinct pattern of sharp peaks, whereas amorphous materials result in broad humps.

In the context of this compound, PXRD is instrumental in studying polymorphism, which is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. Such variations are critical in fields like pharmaceuticals and materials science.

Interactive Table: Illustrative Powder X-ray Diffraction Data for a Biphenyl Derivative

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 8.52 | 10.37 | 45 |

| 12.78 | 6.92 | 80 |

| 17.10 | 5.18 | 100 |

| 21.45 | 4.14 | 65 |

| 25.88 | 3.44 | 90 |

| 28.50 | 3.13 | 50 |

Note: This table is a representative example for a biphenyl derivative and does not represent actual data for this compound.

The analysis of such a diffraction pattern would allow for the indexing of the crystal lattice and the refinement of its parameters. By comparing the experimental PXRD pattern with patterns simulated from single-crystal X-ray diffraction data, the phase purity of a bulk sample can be confirmed. researchgate.net

Other Spectroscopic Techniques (e.g., Electron Paramagnetic Resonance (EPR))

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. bruker.com It is a highly sensitive method for studying free radicals, transition metal ions, and other paramagnetic species. springernature.com The fundamental principle of EPR is analogous to Nuclear Magnetic Resonance (NMR), but it involves the excitation of electron spins rather than nuclear spins. bruker.com

The compound this compound, in its ground state, is a diamagnetic molecule with all its electrons paired. Therefore, it would not produce an EPR signal. However, EPR spectroscopy can be a powerful tool to study its radical derivatives, which could be generated through processes like chemical reduction, oxidation, or irradiation. For example, the radical anion of this compound could be formed by reacting the parent compound with an alkali metal in an aprotic solvent.

The resulting EPR spectrum would provide valuable information about the electronic structure of this transient species. The key parameters obtained from an EPR spectrum are the g-value and the hyperfine coupling constants. The g-value is characteristic of the electronic environment of the unpaired electron. Hyperfine coupling arises from the interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei (like ¹H), providing information about the delocalization of the unpaired electron across the molecule. youtube.com

While no specific EPR studies on radicals of this compound are documented, one can anticipate the type of data that would be generated. The unpaired electron in its radical anion would be delocalized over the biphenyl and benzaldehyde moieties. The EPR spectrum would thus exhibit complex hyperfine splitting patterns due to coupling with the various protons on the aromatic rings and the aldehyde group.

Interactive Table: Hypothetical EPR Data for the Radical Anion of this compound

| Parameter | Hypothetical Value | Information Gained |

| g-value | ~2.0035 | Characteristic of an organic π-radical. |

| a(1H, aldehyde) (Gauss) | 8.5 G | Hyperfine coupling to the aldehydic proton. |

| a(2H, ortho-phenyl) (Gauss) | 2.5 G | Hyperfine coupling to the two ortho protons on the phenyl ring. |

| a(2H, meta-phenyl) (Gauss) | 1.1 G | Hyperfine coupling to the two meta protons on the phenyl ring. |

| a(1H, dimethylphenyl) (Gauss) | 4.2 G | Hyperfine coupling to a proton on the dimethylphenyl ring. |

| a(6H, methyl) (Gauss) | 0.3 G | Hyperfine coupling to the six methyl protons. |

Note: This table presents hypothetical data for illustrative purposes, as experimental EPR data for the radical anion of this compound is not available in the literature.

Such data, often interpreted with the aid of computational chemistry, would allow for a detailed mapping of the spin density distribution within the radical, offering deep insights into its electronic structure and reactivity. nih.gov

Computational Chemistry and Theoretical Investigations of 4 3,4 Dimethylphenyl Benzaldehyde

Quantum Chemical Calculations for Molecular Structure and Properties

Quantum chemical calculations are at the heart of computational investigations, providing a way to solve the Schrödinger equation for a given molecule, albeit with approximations.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. researchgate.net This approach is often used for geometry optimization, where the goal is to find the most stable three-dimensional arrangement of atoms in the molecule, and to analyze its electronic properties.

The accuracy of DFT calculations depends heavily on the choice of the exchange-correlation functional and the basis set. nih.gov

Exchange-Correlation Functionals: These functionals are mathematical approximations that account for the complex interactions between electrons. Common examples include B3LYP, M06-2X, and PBE. researchgate.netnih.gov The choice of functional can influence the calculated properties.

Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as 6-311++G(d,p), provide more flexibility in describing the distribution of electrons but are computationally more expensive. nih.govmdpi.com Smaller basis sets like 6-31G(d,p) are also commonly used. mdpi.com

A hypothetical data table for different levels of theory might look like this:

Table 1: Examples of Exchange-Correlation Functionals and Basis Sets| Functional | Basis Set | Purpose |

|---|---|---|

| B3LYP | 6-31G(d,p) | Geometry optimization, electronic properties |

| M06-2X | 6-311++G(d,p) | More accurate energy calculations |

| PBE | cc-pVTZ | High-accuracy calculations |

Molecules with rotatable bonds, like the one connecting the two phenyl rings in 4-(3,4-dimethylphenyl)benzaldehyde, can exist in different spatial arrangements called conformers. Theoretical calculations can map the potential energy surface to identify the most stable conformer (the one with the minimum energy). This is crucial as the molecular conformation affects its properties and reactivity. eurjchem.com

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comyoutube.comyoutube.com

HOMO: This is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity).

LUMO: This is the innermost orbital without electrons and relates to the molecule's ability to accept electrons (electrophilicity).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A smaller gap suggests the molecule is more reactive. nih.gov

A hypothetical data table for FMO analysis might look like this:

Table 2: Hypothetical Frontier Molecular Orbital Energies| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. nih.govresearchgate.net It helps to identify regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). These maps are invaluable for predicting where a molecule is likely to undergo electrophilic or nucleophilic attack. For an aldehyde, the oxygen atom of the carbonyl group would be expected to be an electron-rich site. mdpi.comnih.gov

Mulliken population analysis is a method used to estimate the partial atomic charges on each atom in a molecule. uni-muenchen.dewikipedia.orglibretexts.orgcam.ac.uk This provides a quantitative measure of the electron distribution and can help in understanding the molecule's polarity and the nature of its chemical bonds. libretexts.org However, it's important to note that Mulliken charges are known to be sensitive to the choice of basis set. wikipedia.org

A hypothetical data table for Mulliken charges might look like this:

Table 3: Hypothetical Mulliken Atomic Charges| Atom | Charge (a.u.) |

|---|---|

| O (carbonyl) | -0.55 |

| C (carbonyl) | +0.40 |

| C1 (phenyl) | -0.10 |

| H (aldehyde) | +0.15 |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to predict the electronic absorption spectra (UV-Vis spectra) of molecules. researchgate.netacs.org For this compound, TD-DFT calculations can determine the energies of its excited states, which correspond to the absorption of light at specific wavelengths. chemrxiv.org

The choice of functional and basis set is crucial for the accuracy of TD-DFT predictions. acs.org Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, often provide a good balance between computational cost and accuracy for organic molecules. acs.orgchemrxiv.org For instance, functionals like B3LYP and PBE0 are commonly used for such calculations. researchgate.netchemrxiv.org

A typical TD-DFT calculation for this compound would first involve optimizing the ground-state geometry of the molecule. Following this, the vertical excitation energies and oscillator strengths are calculated. The oscillator strength is a dimensionless quantity that expresses the probability of a particular electronic transition. The calculated transitions can then be plotted to generate a theoretical UV-Vis spectrum.

Table 1: Hypothetical TD-DFT Predicted Electronic Transitions for this compound

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | 4.13 | 300 | 0.58 |

| S0 → S2 | 4.77 | 260 | 0.21 |

| S0 → S3 | 5.16 | 240 | 0.15 |

Note: This table is illustrative and represents typical data obtained from TD-DFT calculations for similar aromatic aldehydes.

Vibrational Frequency Calculations and Comparison with Experimental Spectra

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of a molecule's chemical bonds. researchgate.netarxiv.org Density Functional Theory (DFT) calculations are highly effective in predicting these vibrational frequencies. tandfonline.com

For this compound, a DFT calculation (commonly using the B3LYP functional with a 6-31G(d) or larger basis set) can compute the harmonic vibrational frequencies. nih.gov These theoretical frequencies often have a systematic error due to the harmonic approximation and incomplete treatment of electron correlation. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental spectra. researchgate.net

The calculations provide not only the frequencies but also the intensities of the IR and Raman bands, which aids in the assignment of experimental peaks to specific vibrational modes, such as C-H stretches, C=O stretches of the aldehyde group, and the various vibrations of the phenyl rings. tandfonline.comacs.org

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm-1) for this compound

| Vibrational Mode | Calculated Frequency (cm-1) | Scaled Frequency (cm-1) | Experimental Frequency (cm-1) |

| C-H stretch (aldehyde) | 2910 | 2852 | ~2850 |

| C=O stretch | 1735 | 1700 | ~1702 |

| Aromatic C=C stretch | 1620 | 1588 | ~1590 |

| C-H in-plane bend | 1315 | 1289 | ~1290 |

| C-H out-of-plane bend | 840 | 823 | ~825 |

Note: This table is a representative example. The scaling factor used would be specific to the level of theory.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.comyoutube.com For a flexible molecule like this compound, which has a rotational degree of freedom around the bond connecting the two phenyl rings, MD simulations are invaluable for exploring its conformational landscape. nih.govnih.gov

By simulating the molecule's dynamics, one can understand the relative energies of different conformations and the barriers to rotation between them. comporgchem.com MD simulations can also reveal how the presence of a solvent influences the conformational preferences and dynamics of the molecule. nih.gov For example, the polarity of the solvent can affect the dihedral angle between the two aromatic rings.

MD simulations can be performed using classical force fields, which provide a computationally efficient way to model large systems over long timescales. nih.gov The results of an MD simulation can provide insights into properties such as the average structure, fluctuations in structure, and the time scales of molecular motions.

Molecular Docking and In Silico Screening Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.govresearchgate.net This method is widely used in drug discovery to screen large libraries of compounds for their potential to bind to a specific biological target. researchgate.netresearchgate.net